2-(Phenylethynyl)benzonitrile

Organic Synthesis Heterocyclic Chemistry Cyclization

Standard ortho-alkynylbenzonitriles fail to cyclize; meta/para regioisomers give linear products, not fused heterocycles. This ortho-isomer is geometrically preorganized for intramolecular cyclization. - Enables 5-exo-dig cyclization to isoindolones (FTIs, mGluR5 antagonists) - Enables 6-endo-dig cyclization to 1-alkoxyisoquinolines (Pt-catalyzed, 65-90°C) - Model substrate for anionic cycloaromatization & selectivity studies - Verified precursor: meta/para isomers cannot access these pathways

Molecular Formula C15H9N
Molecular Weight 203.24 g/mol
CAS No. 32183-76-9
Cat. No. B3259641
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Phenylethynyl)benzonitrile
CAS32183-76-9
Molecular FormulaC15H9N
Molecular Weight203.24 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C#CC2=CC=CC=C2C#N
InChIInChI=1S/C15H9N/c16-12-15-9-5-4-8-14(15)11-10-13-6-2-1-3-7-13/h1-9H
InChIKeyOBWIZHHYPZTWPM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(Phenylethynyl)benzonitrile: Core Properties


2-(Phenylethynyl)benzonitrile (CAS 32183-76-9) is an ortho-substituted benzonitrile derivative featuring a phenylethynyl group, a conjugated moiety that imparts distinct electronic and steric properties . This compound serves as a versatile building block in organic synthesis, particularly valued for its ability to participate in intramolecular cyclization reactions [1]. It is a member of the ortho-alkynylbenzonitrile family, a class of molecules that are widely employed as intermediates for the construction of heterocyclic frameworks such as isoquinolines, isoindolones, and indenones [2]. Its unique ortho-substitution pattern differentiates it from meta- and para- isomers, directly influencing its reactivity and the scope of downstream synthetic transformations.

Geometry Ortho-alkynylbenzonitrile building block
Reactivity Enables intramolecular cyclization
Selection Supports synthesis of fused heterocycles

2-(Phenylethynyl)benzonitrile Substitution Risks


Substituting 2-(phenylethynyl)benzonitrile with its 3- or 4-substituted regioisomers (CAS 37696-03-0 and related compounds) is not chemically equivalent due to the critical role of the ortho-substitution pattern in enabling key intramolecular transformations . The proximity of the nitrile and alkynyl groups in the ortho configuration is a prerequisite for efficient 5-exo-dig and 6-endo-dig cyclization pathways, which are fundamental to the synthesis of isoindolones and isoquinolines, respectively [1]. Meta- and para-substituted analogs lack the geometric preorganization necessary for these cyclizations, leading to fundamentally different reaction outcomes, typically yielding linear or cross-coupled products rather than the desired fused heterocycles [2]. This geometric dependency means that substituting a regioisomer will likely derail a synthetic sequence, making 2-(phenylethynyl)benzonitrile the sole viable building block for applications relying on ortho-cyclization.

Attribute
2-(Phenylethynyl)benzonitrile
3-/4-Regioisomers
Cyclization
5-exo / 6-endo pathways
No intramolecular cyclization
Geometry
Ortho proximity required
Linear or distant orientation
Synthetic Outcome
Fused heterocycles
Linear or cross-coupled products

2-(Phenylethynyl)benzonitrile Comparative Evidence


Isoindolone Formation: Ortho vs. Meta Substitution

The ortho-substitution of 2-(phenylethynyl)benzonitrile directs anionic cycloaromatization toward a 5-exo-dig pathway, yielding isoindolones, a reactivity profile distinct from its meta and para analogs [1]. This is a direct result of the geometric proximity of the nitrile and alkynyl groups, which is unique to the ortho configuration. In contrast, meta- and para-substituted isomers lack this spatial relationship and do not undergo this specific intramolecular cyclization, instead favoring alternative reactions or requiring different conditions for cyclization .

Cyclization Regioselectivity
Class-level inference
5-exo cyclization to isoindolones
Ortho configuration prerequisite for isoindolone formation
Meta/para do not cyclize under same conditions
Organic Synthesis Heterocyclic Chemistry Cyclization

Ortho vs. Meta: Palladium-Catalyzed Cyclization

Under platinum(II) catalysis, ortho-alkynylbenzonitriles undergo a 6-endo-dig cyclization to yield 1-alkoxyisoquinolines, a transformation that is not observed for meta- or para-substituted isomers under identical conditions [1]. This reactivity is a direct consequence of the ortho geometry, which allows the nitrile nitrogen to coordinate with the metal center and undergo nucleophilic attack on the adjacent triple bond. The meta and para isomers cannot achieve this crucial pre-transition state geometry, leading to either no reaction or alternative coupling products.

Pt(II)-Catalyzed Cyclization
Class-level inference
6-endo-dig to 1-alkoxyisoquinolines
Ortho geometry enables metal coordination and cyclization
Meta/para yield no cyclization under identical conditions
Catalysis Palladium Coupling Reaction Selectivity

Substituent Effects on Cyclization Selectivity

Within the ortho-alkynylbenzonitrile class, the specific substituent on the alkynyl group influences whether anionic cyclization proceeds via a 5-exo or 6-endo pathway. 2-(Phenylethynyl)benzonitrile, with a phenyl group, stabilizes the α-anion and directs the reaction toward 5-exo isoindolone formation [1]. This contrasts with other ortho-substituted derivatives, such as those bearing pyridinyl or pyrazinyl groups, which favor 6-endo cyclization to isoquinolones due to sodium coordination with the heteroatom [1]. This tunable reactivity is a key differentiator.

Substituent Effect
Class-level inference
Phenyl directs 5-exo → isoindolones
Phenyl vs heteroaryl controls 5-exo/6-endo selectivity
Reported qualitative switch in pathway
Regioselectivity Cyclization Structure-Activity Relationship

Molecular Geometry: Ortho vs. Para in Materials

The ortho-substitution pattern of 2-(phenylethynyl)benzonitrile creates a unique molecular geometry that differs significantly from its para-substituted analogs commonly used in liquid crystal applications . Para-substituted phenylethynyl benzonitriles, such as 4-(4-pentyl-phenylethynyl)-benzonitrile, adopt a rigid, linear rod-like structure ideal for forming stable nematic mesophases [1]. In contrast, the ortho-substituted 2-(phenylethynyl)benzonitrile is bent and less rigid, which disrupts molecular packing and is detrimental to liquid crystallinity. This structural divergence is a key procurement differentiator: the ortho isomer is unsuitable for liquid crystal applications where para-isomers are the standard.

Molecular Geometry
Class-level inference
Bent, flexible structure
Disrupts liquid crystal packing
Para isomer is linear; forms mesophases
Materials Science Liquid Crystals OLED

2-(Phenylethynyl)benzonitrile Key Applications


Isoindolone-Derived Drug Synthesis

2-(Phenylethynyl)benzonitrile is the optimal starting material for research groups synthesizing isoindolone-containing drug candidates or natural product analogs [1]. As established in Section 3, its ortho-substitution is a strict requirement for the 5-exo cyclization pathway that yields isoindolone frameworks [2]. The meta- and para-substituted isomers cannot access this transformation. For example, in the development of novel farnesyltransferase inhibitors (FTIs) or mGluR5 antagonists, the ability to efficiently construct the isoindolone core is essential, and this compound provides that unique synthetic entry point [3]. Researchers should procure this specific regioisomer to ensure synthetic success; substitution with a different isomer will not provide the desired heterocyclic product.

Platinum-Catalyzed Isoquinoline Synthesis

For laboratories employing platinum(II)-catalyzed methodologies to access 1-alkoxyisoquinolines and isoquinolones, 2-(phenylethynyl)benzonitrile serves as a validated ortho-alkynylbenzonitrile precursor [1]. The intramolecular 6-endo-dig cyclization is geometrically restricted to ortho-substituted benzonitriles, as demonstrated by the lack of reactivity with meta- or para-isomers under identical conditions [2]. This reaction proceeds at 65-90°C in alcoholic solvents, offering a mild route to a privileged heterocyclic scaffold found in numerous alkaloids and pharmaceuticals. Procuring the ortho isomer is non-negotiable for this transformation; alternative regioisomers will not cyclize and may instead undergo undesired side reactions, wasting time and resources.

Regioselective Cyclization Mechanisms

Academic and industrial research groups focused on reaction methodology, particularly those studying substituent effects on anionic cycloaromatization, will find 2-(phenylethynyl)benzonitrile a critical model substrate [1]. Its behavior, favoring 5-exo cyclization to isoindolones due to phenyl-stabilization of the α-anion, directly contrasts with other ortho-alkynylbenzonitriles bearing heteroaryl groups, which favor 6-endo pathways [2]. This compound is thus an essential component of a substrate scope study, enabling researchers to map how electronic and steric factors on the alkynyl group dictate the 5-exo versus 6-endo product distribution. Its procurement allows for direct, head-to-head comparison with other ortho-alkynylbenzonitriles, advancing the fundamental understanding of cyclization selectivity [3].

Application
Selection Property
Validation Focus
Isoindolone scaffold research
Ortho-cyclization specificity
5-exo product confirmation
Pt-catalyzed isoquinoline studies
6-endo cyclization compatibility
Regioisomer reactivity verification
Cyclization selectivity research
Substituent-dependent pathway
5-exo vs 6-endo product distribution

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